Ocellatin-V3 Ocellatin-V3
Brand Name: Vulcanchem
CAS No.:
VCID: VC3677514
InChI:
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Molecular Formula:
Molecular Weight:

Ocellatin-V3

CAS No.:

Cat. No.: VC3677514

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Ocellatin-V3 -

Specification

Introduction

Structure and Physicochemical Properties

Physicochemical Characteristics

The key physicochemical properties of Ocellatin-V3 are summarized in Table 1:

Table 1: Physicochemical Properties of Ocellatin-V3

PropertyValue
Molecular FormulaC₁₁₄H₁₉₈N₃₀O₃₅
Molecular Weight2549.01 Da
Isoelectric Point (pI)6.75
Net Charge (at physiological pH)+1
Hydrophobicity0.295
Absent Amino AcidsCFMNPQRWY
Basic Residues4
Acidic Residues3
Hydrophobic Residues12

Sources:

Biological Activity

Antimicrobial Properties

Ocellatin-V3 demonstrates relatively weak antimicrobial activity compared to other members of the ocellatin family. Studies have reported minimal inhibitory concentration (MIC) values exceeding 200 μM against both Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus) . This limited antimicrobial potency has been attributed to two primary factors:

  • Reduced cationicity (net charge of +1)

  • Limited amphipathicity in the peptide structure

These characteristics are believed to diminish the peptide's ability to interact effectively with bacterial cell membranes, which typically require both cationic charge and amphipathic structure for optimal antimicrobial action .

Membrane Interaction Properties

The membrane interaction capabilities of Ocellatin-V3 are influenced by its physicochemical properties. The presence of a threonine residue at position 7 (T7), which differentiates it from Ocellatin-V2 (containing lysine at this position), may contribute to its altered membrane binding characteristics and reduced antimicrobial potency .

Comparison with Other Ocellatin Peptides

Structural Homology

Ocellatin-V3 shares significant sequence homology with other members of the ocellatin family, particularly with Ocellatin-V1 and Ocellatin-V2, which were also isolated from Leptodactylus validus. Table 2 presents a comparative analysis of these three related peptides:

Table 2: Sequence Comparison of Ocellatin-V Peptides

PeptideSequenceMW (Da)pIHydrophobicitySource
Ocellatin-V1GVVDILKGAGKDLLAHALSKLSEKV25488.540.289L. validus
Ocellatin-V2GVLDILKGAGKDLLAHALSKISEKV25768.440.274L. validus
Ocellatin-V3GVLDILTGAGKDLLAHALSKLSEKV25496.750.295L. validus

Source:

Key differences between these peptides include:

  • Position 3: Val (V1) vs. Leu (V2, V3)

  • Position 7: Lys (V1, V2) vs. Thr (V3)

  • Position 20: Ile (V2) vs. Leu (V1, V3)

The substitution of lysine (K) with threonine (T) at position 7 in Ocellatin-V3 represents a significant change from a positively charged to an uncharged polar residue, which likely contributes to its reduced cationicity and antimicrobial activity compared to V1 and V2 .

Functional Differences

While Ocellatin-V3 shows limited antimicrobial activity, other ocellatin peptides have demonstrated more diverse biological functions. For instance, Ocellatin-PT3 exhibits significant activity against Pseudomonas aeruginosa, including synergistic effects with conventional antibiotics and antibiofilm properties . This highlights the functional diversity within the ocellatin family despite their structural similarities.

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